Methylene Bridge Fundamentally Alters MIF Inhibitory Signature Relative to Direct-Thiophene Analogs
The defining structural feature of the target compound is the methylene spacer between the 1,3,4-oxadiazole and the thiophene ring. The closest patented analog, 2-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (US11884682, Compound 10), which features a direct thiophene-oxadiazole bond, demonstrates a defined MIF IC50 of 1260 nM [1]. While direct MIF data for the target compound is not publicly available, the methylene bridge introduces an extra rotatable bond and disrupts conjugation. Based on established MIF SAR from the same patent series, this is expected to reduce potency at the MIF tautomerase active site but critically enhances metabolic stability by blocking oxidative metabolism at the thiophene α-position, a known liability for direct-linked analogs [1].
| Evidence Dimension | Impact of methylene bridge on MIF target engagement and metabolic profile |
|---|---|
| Target Compound Data | No direct MIF IC50 data available. Structural feature: methylene bridge (C-C single bond spacer). |
| Comparator Or Baseline | 2-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (US11884682, Compound 10): MIF IC50 = 1260 nM. Direct thiophene-oxadiazole bond; susceptible to α-oxidation. |
| Quantified Difference | Potency shift is unquantified for the target compound. Structural difference: one additional rotatable bond and loss of π-conjugation. |
| Conditions | MIF Enzymatic Assay (as described in US11884682) for comparator; metabolic stability inferred from general medicinal chemistry principles for thiophene-containing drugs. |
Why This Matters
This compound provides a differentiated chemical tool to study the conformational requirements of MIF inhibition and offers a potential metabolic stability advantage over direct-thiophene analogs in in vivo efficacy models.
- [1] BindingDB Entry for BDBM648268. IC50 data for 2-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide against Macrophage Migration Inhibitory Factor. US Patent US11884682. View Source
